molecular formula C17H13N3OS B3479352 4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile

4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile

Cat. No.: B3479352
M. Wt: 307.4 g/mol
InChI Key: VKLBNCONSYMAQE-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzothiolo-pyrimidine core structure, which is fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiolo-Pyrimidine Core: This step involves the cyclization of appropriate thiol and amine precursors under controlled conditions to form the benzothiolo-pyrimidine ring.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the benzothiolo-pyrimidine core reacts with a benzonitrile derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ol : Similar core structure but different functional groups.
  • 2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]acetamide : Contains additional functional groups and different biological activities.

Uniqueness

4-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile is unique due to its specific combination of the benzothiolo-pyrimidine core with the benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)21-16-15-13-3-1-2-4-14(13)22-17(15)20-10-19-16/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLBNCONSYMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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